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molecular formula C7H13NO2S B2999599 1,1-Diethoxy-2-isothiocyanatoethane CAS No. 13733-17-0

1,1-Diethoxy-2-isothiocyanatoethane

Cat. No. B2999599
M. Wt: 175.25
InChI Key: HPRRRCJCXROIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04908363

Procedure details

A solution of 120 ml of carbon disulfide and 60.6 g of dicyclohexycarbodiimide in 300 ml of tetrahydrofuran is cooled to -8° with an ice/salt mixture. Thereupon, 39.9 g of aminoacetaldehyde diethyl acetal are added dropwise while stirring so that the temperature of the reaction mixture does not exceed -5° (approximately 1 hour). The mixture is then warmed slowly to room temperature while stirring (approximately 2 hours) and left to stand overnight. The resulting precipitate (dicyclohexylthiourea) is then removed by filtration and washed thoroughly with n-hexane. The filtrate is concentrated in a vacuum and the separated dicyclohexylthiourea is again removed by filtration and washed with n-hexane. This procedure is repeated until dicyclohexylthiourea no longer separates upon concentration. Finally, the filtrate is freed completely from solvents. The residue is distilled at 11 Torr (bath temperature 130°-134°), whereby there is obtained 2,2-diethoxyethyl isothiocyanate in the form of a colorless oil; b.p. 100°/11 Torr.
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=S.[CH2:4]([O:6][CH:7]([O:10][CH2:11][CH3:12])[CH2:8][NH2:9])[CH3:5]>O1CCCC1>[CH2:4]([O:6][CH:7]([O:10][CH2:11][CH3:12])[CH2:8][N:9]=[C:1]=[S:3])[CH3:5]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
C(=S)=S
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
39.9 g
Type
reactant
Smiles
C(C)OC(CN)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring so that the temperature of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed -5°
CUSTOM
Type
CUSTOM
Details
(approximately 1 hour)
Duration
1 h
STIRRING
Type
STIRRING
Details
while stirring (approximately 2 hours)
Duration
2 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The resulting precipitate (dicyclohexylthiourea) is then removed by filtration
WASH
Type
WASH
Details
washed thoroughly with n-hexane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
the separated dicyclohexylthiourea is again removed by filtration
WASH
Type
WASH
Details
washed with n-hexane
CONCENTRATION
Type
CONCENTRATION
Details
no longer separates upon concentration
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 11 Torr (bath temperature 130°-134°)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CN=C=S)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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